molecular formula C9H8BrClFNO2 B2823195 4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 1820740-68-8

4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B2823195
CAS No.: 1820740-68-8
M. Wt: 296.52
InChI Key: YZEMGRZOTFQTIB-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 1435806-08-8) is a halogenated benzamide derivative with the molecular formula C₉H₈BrClFNO₂ and a molar mass of 296.52 g/mol . The compound features a benzamide backbone substituted with bromo (4-position), chloro (5-position), and fluoro (2-position) groups, along with an N-methoxy-N-methyl moiety on the amide nitrogen. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Its synthesis typically involves coupling halogenated benzoic acids with N-methoxy-N-methylamine derivatives under standard amidation conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFNO2/c1-13(15-2)9(14)5-3-7(11)6(10)4-8(5)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEMGRZOTFQTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1F)Br)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Electrophilic Aromatic Substitution (EAS):

    Amidation: The formation of the benzamide structure by reacting the substituted benzene derivative with appropriate amine reagents under controlled conditions.

    Methoxylation and Methylation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

This compound possesses a complex structure characterized by multiple halogen substituents (bromine, chlorine, and fluorine) on a benzamide core. Its molecular formula is C10H10BrClFNO2 with a molar mass of approximately 296.52 g/mol. The presence of these halogens significantly influences its reactivity and biological activity, making it a valuable subject for study.

Medicinal Chemistry

4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide has shown potential as a lead compound in the development of new pharmaceuticals. Its halogen substituents can enhance biological activity, making it suitable for targeting specific diseases. Preliminary studies indicate that it may exhibit significant antitumor activity against various cancer cell lines.

Activity Description
Antitumor ActivityExhibits cytotoxic effects against human cancer cell lines with low IC50 values.
Receptor BindingShows enhanced selectivity for serotonin receptors, suggesting potential in treating mood disorders.

Biochemical Research

The compound is utilized in studies examining enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how different substituents affect biological systems, which is crucial for drug discovery.

  • Interaction Studies : Initial findings suggest that the halogen groups enhance binding affinity to specific proteins or enzymes, potentially acting as inhibitors or modulators in various biochemical pathways.

Agricultural Chemistry

Research indicates that compounds with similar structures may possess pesticidal properties. This compound could be explored for its potential use as an environmentally friendly pesticide.

Application Potential Use
Pesticide DevelopmentInvestigated for effectiveness against pests while minimizing environmental impact.

Material Science

In material science, this compound is being studied for its properties in creating novel materials, particularly polymers. The unique structure can impart desirable characteristics to materials, enhancing their performance in various applications.

Analytical Chemistry

The compound is also valuable in developing analytical methods for detecting and quantifying similar compounds in various samples. This enhances the accuracy of chemical analysis in laboratories.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that related benzamide derivatives exhibit cytotoxic effects against human cancer cell lines, with some showing IC50 values in the low micromolar range.
  • Antimicrobial Efficacy : Certain derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Receptor Binding Studies : Research indicates that halogenated benzamides demonstrate enhanced selectivity for serotonin receptors compared to non-halogenated counterparts, suggesting therapeutic applications in treating neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position Isomers

  • 4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide (CAS: 1435806-08-8):
    • This positional isomer swaps the chloro and fluoro substituents (Cl at 2, F at 5) compared to the target compound. Despite identical molecular weights, differences in polarity and steric hindrance likely alter solubility and reactivity. For example, the 2-chloro group may hinder rotational freedom around the benzene ring, affecting binding interactions .

Halogenated Benzamides with Varied Functional Groups

  • N-(2-Nitrophenyl)-4-bromo-benzamide ():
    • Substituted with a nitro group on the aniline ring, this compound exhibits stronger electron-withdrawing effects, increasing acidity and reducing metabolic stability compared to the target compound’s methoxy-methyl group .
  • However, the amino group at position 5 increases susceptibility to oxidation .

Complex Benzamide Derivatives with Heterocyclic Moieties

  • 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (Compound 51, ):
    • Incorporates a triazine ring and sulfamoyl group, resulting in a higher molecular weight (MW ≈ 600 g/mol) and melting point (266–268°C). These features suggest enhanced thermal stability but reduced solubility in polar solvents .
  • The methoxy group at position 4 moderates lipophilicity compared to the target compound’s fluoro group .

Commercial Analogs and Derivatives

  • 4-Bromo-N-methoxy-N-methylbenzamide (CAS: 192436-83-2, ):
    • Absence of chloro and fluoro substituents simplifies the structure, likely lowering synthetic complexity but diminishing halogen bonding interactions .

Key Comparative Data

Compound Name Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) Notable Properties
Target Compound C₉H₈BrClFNO₂ 296.52 4-Br, 5-Cl, 2-F, N-(OMe)(Me) N/A High halogen density, moderate lipophilicity
4-Bromo-2-chloro-5-fluoro-N-(OMe)(Me)-BA* C₉H₈BrClFNO₂ 296.52 4-Br, 2-Cl, 5-F, N-(OMe)(Me) N/A Altered steric profile
N-(2-Nitrophenyl)-4-bromo-benzamide C₁₃H₉BrN₂O₃ 335.08 4-Br, 2-NO₂ N/A Electron-withdrawing nitro group
Compound 51 () C₂₈H₂₂ClFN₄O₃S₂ ~600 Triazine, sulfamoyl, benzylthio 266–268 High thermal stability
4-Bromo-2-fluoro-N-methylbenzamide C₈H₇BrFNO 258.05 4-Br, 2-F, N-Me N/A Simplified structure

*BA = Benzamide

Biological Activity

4-Bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring multiple halogen substituents, influences its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H9_{9}BrClFNO2_2. Its structure includes:

  • Bromine (Br) and Chlorine (Cl) : These halogens can enhance the compound's lipophilicity and binding affinity to biological targets.
  • Fluorine (F) : Known for increasing metabolic stability.
  • Methoxy (OCH3_3) and Methyl (CH3_3) groups : These contribute to the compound's solubility and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can enhance binding affinity, potentially leading to inhibition or modulation of biological pathways. This compound may serve as an inhibitor or modulator in various biochemical assays, influencing enzyme activities related to cancer proliferation and antimicrobial effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
  • Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in cancer cell lines, particularly in studies focusing on breast cancer models. Its mechanism may involve apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for understanding its therapeutic potential. For instance, it may target matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Case Studies

  • Anticancer Activity : In a study involving the MDA-MB-231 triple-negative breast cancer cell line, this compound demonstrated significant inhibitory effects on cell proliferation with an IC50_{50} value indicative of its potency against this aggressive cancer type .
  • Enzyme Interaction : The compound was tested against MMPs, showing notable inhibition that suggests a role in preventing tumor invasion and metastasis. This aligns with findings from similar halogenated compounds that have been shown to affect the activity of these enzymes .

Comparative Analysis with Similar Compounds

Compound NameIC50_{50} (µM)Biological Activity
This compound0.126Anticancer (MDA-MB-231)
5-Fluorouracil11.73Standard anticancer agent
4-Bromo-2-fluoro-N-methylbenzamideNot specifiedLower activity compared to above

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